Lithium disilicate is a glass-ceramic material primarily composed of lithium oxide and silica, represented by the chemical formula . It is renowned for its excellent mechanical properties, aesthetic qualities, and biocompatibility, making it a popular choice in dental restorations. The material exhibits a unique combination of translucency and strength, with a flexural strength that can reach up to 740.8 MPa depending on the processing conditions and composition . Lithium disilicate is often used in the fabrication of crowns, bridges, veneers, and inlays due to its favorable optical properties that mimic natural tooth enamel.
This reaction produces silicon tetrafluoride gas and water, leading to the dissolution of the silica matrix and creating a porous structure that improves micromechanical interlocking with adhesives . Additionally, lithium disilicate can react with hydrofluoric acid to form lithium fluoride and other fluorine-containing compounds, which may influence its bonding characteristics .
Lithium disilicate is considered biocompatible, making it suitable for dental applications where interaction with biological tissues occurs. Studies have shown that it does not elicit significant inflammatory responses when in contact with oral tissues. Its surface modifications, such as those achieved through hydrofluoric acid etching, can further enhance its bonding capabilities with dental adhesives, contributing to its effectiveness in restorative dentistry .
Lithium disilicate can be synthesized through several methods:
These methods allow for the production of various forms of lithium disilicate, including blocks for CAD/CAM processing or pre-crystallized materials for heat-pressing techniques .
Lithium disilicate is widely used in dentistry due to its excellent aesthetic properties and mechanical strength. Key applications include:
Its versatility in both anterior and posterior applications makes it a favored choice among dental practitioners .
Research has focused on enhancing the bonding strength between lithium disilicate ceramics and resin cements through surface treatments. Hydrofluoric acid etching followed by silane application has been shown to significantly improve bond strength due to the formation of micro-retentive surfaces and chemical interactions between silane molecules and the silica matrix . Studies indicate that optimal etching protocols (e.g., concentration and duration) are crucial for maximizing adhesion without compromising mechanical integrity .
Lithium disilicate shares similarities with other glass-ceramic materials but possesses unique properties that distinguish it from these compounds:
| Compound | Composition | Flexural Strength (MPa) | Notable Properties |
|---|---|---|---|
| Lithium Disilicate | Up to 740 | High translucency, excellent aesthetics | |
| Feldspathic Ceramics | ~100-200 | Lower strength but higher translucency | |
| Zirconia | ~1200-1400 | Exceptional strength but less aesthetic appeal | |
| Leucite-Reinforced Ceramics | ~300-400 | Good aesthetics but lower strength compared to lithium disilicate |
Lithium disilicate stands out due to its combination of high strength and aesthetic qualities, making it particularly suitable for dental applications where both properties are critical .
Conventional glass-ceramic fabrication represents the foundational approach for producing lithium disilicate materials, employing high-temperature melting and controlled crystallization processes [1] [2]. The traditional method involves melting raw materials including silicon dioxide, lithium carbonate, potassium carbonate, aluminum oxide, and phosphorus pentoxide at temperatures ranging from 1450 to 1623 degrees Celsius for approximately two hours [2] [27]. The molten glass is subsequently quenched in preheated metal molds at 500 degrees Celsius to prevent thermal shock and ensure structural integrity [2].
The conventional approach utilizes a two-stage heat treatment protocol that enables precise control over crystalline phase formation [1] [31]. The first stage operates at temperatures between 620 and 800 degrees Celsius for durations of 10 to 60 minutes, facilitating the nucleation and growth of lithium metasilicate crystals as the primary crystalline phase [31]. This initial crystallization step is critical for establishing the microstructural foundation that will ultimately determine the final material properties [1] [2].
The second stage heat treatment occurs at elevated temperatures ranging from 800 to 1040 degrees Celsius for 5 to 30 minutes, during which lithium metasilicate undergoes conversion with residual silicon dioxide from the glass matrix to form lithium disilicate as the dominant crystalline phase [31]. This transformation follows the established reaction pathway where lithium metasilicate combines with silicon dioxide to produce lithium disilicate and maintain stoichiometric balance [3] [24].
Research findings demonstrate that the conventional method achieves crystalline contents of 70 percent by volume, resulting in flexural strengths reaching 400 megapascals and fracture toughness values up to 3 megapascals per square root meter [26]. The interlocked microstructure produced through controlled crystallization provides enhanced mechanical properties through crack deflection and bridging mechanisms [3] [26].
Hydrothermal synthesis represents an innovative low-temperature approach for producing high-purity lithium disilicate materials under aqueous conditions [8] [9]. This method operates at significantly lower temperatures compared to conventional glass-ceramic fabrication, typically employing reaction temperatures of 100 to 180 degrees Celsius for extended durations of 48 to 72 hours [8] [9].
The hydrothermal process utilizing lithium nitrate and silicic acid as precursor materials has demonstrated exceptional success in producing pure lithium disilicate hydrate phases [8]. This route employs a lithium to silicon molar ratio of 1:3, with reaction temperatures maintained at 180 degrees Celsius for 48 hours under autogenous pressure conditions [8] [9]. The synthesis mechanism involves rapid hydrolysis of tetraethylorthosilicate in alkaline environments, leading to the formation of lithium disilicate hydrate crystallitic nanoparticles through supersaturation-driven nucleation [8].
Alternative hydrothermal approaches utilize lithium carbonate and hydrated silicon dioxide as starting materials, maintaining a non-stoichiometric lithium to silicon molar ratio of 1:2 in sodium hydroxide aqueous solutions [9]. This method produces lithium disilicate nanopowders with monoclinic crystal structures and space group designation of Ccc2 [9]. Extended reaction times of 72 hours result in the formation of mixed phases containing both lithium disilicate and lithium metasilicate, indicating the importance of precise temporal control [9].
The hydrothermal synthesis mechanism involves complex transformation processes where poorly crystallized metastable phases including lithium metasilicate, silicon dioxide, and various lithium disilicate hydrate species undergo complete conversion to lithium disilicate hydrate rods [8]. Temperature variations from 120 to 180 degrees Celsius enable control over crystal morphology, with higher temperatures promoting the formation of larger, more perfectly formed rod-like crystals with rectangular cross-sections [8].
Research investigations reveal that hydrothermal synthesis produces novel three-dimensional hierarchical lithium disilicate hydrate hollow flower-like microstructures assembled by rod subunits with high purity [8]. These structures exhibit mesoporous characteristics with excellent adsorption capabilities, demonstrating methylene blue adsorption capacities of 49.42 milligrams per gram and color removal efficiencies of 98.85 percent [8].
Computer-aided design and computer-aided manufacturing protocols have revolutionized lithium disilicate processing through precise digital fabrication techniques [14] [15] [16]. The manufacturing process begins with lithium disilicate blocks produced in the metasilicate state, containing approximately 40 percent lithium metasilicate crystals within a vitreous matrix, which facilitates easier machining operations [33].
The milling process employs four-axis milling units operating with diamond burs of varying sizes to achieve precise dimensional accuracy [16]. Fine milling protocols utilize one-step processes with 1.4 and 1.2 millimeter diamond burs, while extra-fine protocols employ two-step processes incorporating 1.0 and 0.6 millimeter diamond burs for enhanced surface finish [16]. Research findings indicate that extra-fine milling protocols result in smaller gap measurements at axial wall regions compared to fine milling approaches [16].
Crystallization firing represents the critical final step in computer-aided design and computer-aided manufacturing protocols, transforming the easily machinable metasilicate phase into high-strength lithium disilicate [19] [26]. The firing schedule varies according to desired translucency levels, with high translucency materials processed at 815 degrees Celsius, medium translucency at 825 degrees Celsius, and low translucency at 840 degrees Celsius, all maintained for 15 minutes with heating rates of 60 degrees Celsius per minute [26].
The crystallization process induces dimensional changes of approximately 0.2 percent, which are compensated through software algorithms during the design phase [16] [33]. Vacuum conditions are applied from 550 degrees Celsius to the maximum firing temperature to prevent oxidation and ensure optimal crystal formation [26]. Post-crystallization cooling follows controlled schedules with long-term cooling rates of 700 degrees Celsius per minute to 403 degrees Celsius standby temperature [16].
Advanced computer-aided design and computer-aided manufacturing approaches incorporate additive manufacturing techniques such as lithography-based ceramic manufacturing [17] [32]. This method employs digital light processing with mask exposure using highly-filled ceramic suspensions of photocurable resins [17]. Layer heights of 25 micrometers enable high-resolution fabrication with lateral shrinkage compensation of 1.31 and build direction compensation of 1.35 [17].
Heat treatment and crystallization dynamics govern the fundamental transformation processes that determine the final properties of lithium disilicate materials [20] [21] [22]. The crystallization mechanism follows a complex sequence involving co-nucleation of lithium metasilicate and disilicate phases rather than simple sequential formation [22]. Synchrotron X-ray diffraction studies reveal that crystallization occurs through intrinsic co-nucleation processes with lithium metasilicate constraining lithium disilicate growth at temperatures between 580 and 700 degrees Celsius [22].
The nucleation stage operates within temperature ranges of 530 to 620 degrees Celsius, initiating with the formation of lithium orthophosphate as heterogeneous nucleation sites [24]. Phosphorus pentoxide additions exceeding 2 molar percent facilitate the precipitation of lithium orthophosphate and cristobalite phases at temperatures of 500 to 560 degrees Celsius [3]. These crystalline phases serve as nucleation centers for subsequent lithium metasilicate deposition through epitaxial growth mechanisms [3].
Crystallization kinetics demonstrate temperature-dependent activation energies that vary with particle size and heating rates [25]. Research findings indicate that fine particles below 105 micrometers crystallize through single-step surface-governed mechanisms, while larger particles between 600 and 850 micrometers exhibit complex crystallization behavior describable by Avrami reaction models with exponential values of 1, 1.5, 2, and 3 [25].
The transformation from lithium metasilicate to lithium disilicate occurs at temperatures exceeding 780 degrees Celsius, following the established reaction pathway where lithium metasilicate combines with silicon dioxide to produce lithium disilicate [3] [24]. This conversion process demonstrates first-order kinetics with respect to lithium metasilicate consumption and zero-order kinetics regarding silicon dioxide availability [24].
Temperature optimization studies reveal that lithium disilicate materials thermally refined at 820 degrees Celsius exhibit maximum biaxial flexural strength compared to treatments at 780, 800, 840, and 860 degrees Celsius [23]. Higher temperatures promote coarsening processes that result in larger crystal aggregates and reduced mechanical performance [20]. Controlled crystallization at optimal temperatures produces round-shaped lithium disilicate crystals with strengths reaching 325 megapascals [21].
Three-stage heat treatment protocols demonstrate superior control over microstructural development compared to conventional two-stage approaches [21] [24]. The optimized schedule involves nucleation at 530 degrees Celsius for 2 hours, intermediate crystallization at 620 degrees Celsius for 0.5 hours, and final crystallization at 820 degrees Celsius for 1 hour, all conducted with heating rates of 2 degrees Celsius per minute [21]. This approach produces glass-ceramics with large numbers of uniformly distributed round-shaped lithium disilicate crystals and enhanced mechanical properties [21].
| Process Stage | Temperature (°C) | Time | Heating Rate (°C/min) | Primary Phase Formed |
|---|---|---|---|---|
| Nucleation (Stage 1) | 620-800 | 10-60 min | 60 | Lithium metasilicate |
| Crystallization (Stage 2) - High Translucency | 815 | 15 min | 60 | Lithium disilicate |
| Crystallization (Stage 2) - Medium Translucency | 825 | 15 min | 60 | Lithium disilicate |
| Crystallization (Stage 2) - Low Translucency | 840 | 15 min | 60 | Lithium disilicate |
| Hydrothermal Crystallization | 180 | 48-72 h | Not applicable | Lithium disilicate hydrate |
| Sol-Gel Crystallization | 450-600 | 1-5 h | 2 | Lithium metasilicate to lithium disilicate |
| Three-Stage Process (Stage 1) | 530 | 2 h | 2 | Lithium orthophosphate |
| Three-Stage Process (Stage 2) | 620 | 0.5 h | 2 | Lithium metasilicate |
| Three-Stage Process (Stage 3) | 820 | 1 h | 2 | Lithium disilicate |
| Technique | Temperature Range (°C) | Duration | Key Characteristics |
|---|---|---|---|
| Conventional Glass-Ceramic Fabrication - Melting | 1450-1623 | 2 hours | High temperature melting, quenching in metal molds |
| Conventional Glass-Ceramic Fabrication - Two-Stage Heat Treatment | 620-800 (Stage 1), 800-1040 (Stage 2) | 10-60 min (Stage 1), 5-30 min (Stage 2) | Lithium metasilicate formation then conversion to lithium disilicate |
| Hydrothermal Synthesis - Basic Method | 100-180 | 48-72 hours | Pure lithium disilicate hydrate formation, hierarchical microstructures |
| Hydrothermal Synthesis - Lithium nitrate/Silicic Acid Route | 180 | 48 hours | Pure lithium disilicate hydrate, rod-like crystals |
| Hydrothermal Synthesis - Lithium carbonate/Silicon dioxide Route | 180 | 48-72 hours | Lithium disilicate with some lithium metasilicate impurity at extended times |
| Sol-Gel Method - Nitrate Route | 400-600 | 1-5 hours | Glass-ceramic formation, crystalline lithium metasilicate then lithium disilicate |
| Sol-Gel Method - Citrate Route | 400-600 | 1-5 hours | Direct lithium disilicate formation, mesoporous structure |
| Computer-Aided Design and Manufacturing - Milling Process | Room temperature (milling) | Variable (minutes) | Soft milling of lithium metasilicate precursor blocks |
| Computer-Aided Design and Manufacturing - Crystallization Firing | 815-840 | 15 minutes | Final crystallization to lithium disilicate |
| Additive Manufacturing - Lithography-based Ceramic Manufacturing Process | 430 (debinding), 900 (sintering) | 6.5 hours (debinding), 1 sec (sintering) | Layer-by-layer printing, photopolymerization |
| Additive Manufacturing - Digital Light Processing Three-Dimensional Printing | 25-430 (debinding), 840 (crystallization) | Variable (debinding), 10 min (crystallization) | Robocasting with colloidal gel, post-crystallization |
| Spark Plasma Sintering | High temperature under pressure | Variable | Refined nanocrystalline microstructure |
The flexural strength of lithium disilicate exhibits significant variation depending on processing method and material formulation. Pre-crystallized lithium disilicate blocks demonstrate initial flexural strength values of approximately 130±20 megapascals, which substantially increases following heat treatment to ranges of 360-400 megapascals [1]. Hot-pressed lithium disilicate formulations achieve superior mechanical properties, with flexural strength values reaching 440 megapascals [1].
Contemporary lithium disilicate formulations demonstrate enhanced mechanical performance characteristics. The Tessera brand exhibits the highest recorded flexural strength at 540.52±143.33 megapascals, followed by Vita Suprinity at 443.63 megapascals [2] [3]. Other commercial formulations including Rosetta SM (416.1±50.1 megapascals), Amber Mill (420±60 megapascals), and LiSi CAD (365.1±46.0 megapascals) demonstrate consistently high mechanical strength values exceeding 300 megapascals [4] [5] [1].
| Material/Brand | Flexural Strength (MPa) | Fracture Toughness (MPa·m^1/2) |
|---|---|---|
| IPS e.max CAD (pre-crystallized) | 130±20 | 2.5 |
| IPS e.max CAD (heat-treated) | 360-400 | 2.5-3.0 |
| IPS e.max Press | 440 | 2.75 |
| Tessera | 540.52±143.33 | 2.8-3.8 |
| Vita Suprinity | 443.63 | N/A |
| Rosetta SM | 416.1±50.1 | N/A |
| Amber Mill | 420±60 | 2.8-3.8 |
Fracture toughness values for lithium disilicate range from 2.5 to 3.8 megapascals·meter^1/2, with pre-crystallized materials exhibiting values around 2.5 megapascals·meter^1/2 and advanced formulations achieving higher values up to 3.8 megapascals·meter^1/2 [1] [5]. The superior mechanical properties result from the needle-like morphology of lithium disilicate crystals, which create an interlocking microstructure that effectively promotes crack deflection and crack branching mechanisms [6].
Lithium disilicate demonstrates exceptional fatigue resistance under cyclic loading conditions. Studies employing two million loading cycles at frequencies of 2 hertz with loads ranging from 0-350 newtons reveal 100% survival rates without evidence of debonding, cohesive failures, or catastrophic fractures [7]. This outstanding performance indicates that lithium disilicate maintains structural integrity under physiological loading conditions over extended periods.
Dynamic loading protocols provide insights into fatigue behavior under varying stress conditions. Protocol 1, involving 50 newton increments every 5000 cycles, Protocol 2 with 5% increments every 5000 cycles, and Protocol 3 with 10 newton increments every 1000 cycles demonstrate different survival characteristics, with Protocol 2 showing higher survival rates for lithium disilicate ceramics [8].
| Test Type | Result | Conditions |
|---|---|---|
| Cyclic Loading (2 million cycles) | 100% survival rate | 0-350 N at 2 Hz |
| Three-Unit FDP Fracture Load | 2872.61±658.78 N | Monolithic lithium disilicate |
| Crown Fracture Load (0.8mm) | 927.4 N | CAD/CAM crown |
| Crown Fracture Load (1.0mm) | 1024.6 N | CAD/CAM crown |
| Crown Fracture Load (1.5mm) | 1486.8 N | CAD/CAM crown |
Crown thickness significantly influences fracture resistance, with 1.5-millimeter crowns demonstrating fracture loads of 1486.8 newtons compared to 927.4 newtons for 0.8-millimeter crowns [9]. Three-unit fixed dental prostheses fabricated from monolithic lithium disilicate exhibit fracture loads of 2872.61±658.78 newtons, demonstrating adequate structural performance for multi-unit restorations [6].
The thermal expansion behavior of lithium disilicate exhibits temperature-dependent characteristics across different temperature ranges. At standard testing conditions (50-500°C), lithium disilicate demonstrates thermal expansion coefficients ranging from 10.5-10.6×10⁻⁶ K⁻¹ [10] [5]. This coefficient represents compatibility with dental applications where thermal stability is critical.
Temperature-dependent variations in thermal expansion coefficients show values of 8-9×10⁻⁶ K⁻¹ at room temperature (298 K) increasing to 11-15×10⁻⁶ K⁻¹ at elevated temperatures (1300 K) [11]. The relatively low thermal expansion coefficient contributes to the thermal shock resistance properties of lithium disilicate glass-ceramics.
| Property | Value | Temperature Range/Conditions |
|---|---|---|
| Thermal Expansion Coefficient (50-500°C) | 10.5-10.6×10⁻⁶ K⁻¹ | Standard test range |
| Thermal Expansion Coefficient (298K) | 8-9×10⁻⁶ K⁻¹ | Room temperature |
| Thermal Expansion Coefficient (1300K) | 11-15×10⁻⁶ K⁻¹ | High temperature |
Commercial lithium disilicate formulations report thermal expansion coefficients of 10.6±0.25 parts per million per °C, confirming consistency across different manufacturing processes [10]. The controlled thermal expansion behavior enables predictable dimensional stability during thermal cycling and processing procedures.
The glass transition temperature of lithium disilicate occurs at 738±2°C (773 K), representing the temperature range where the material transitions from a rigid glassy state to a more viscous liquid-like behavior [12] [13]. This glass transition temperature remains relatively constant across different heating rates, indicating thermal stability of the amorphous phase.
Crystallization occurs through multiple temperature-dependent phases. The first crystallization event begins at approximately 650°C, corresponding to the formation of lithium metasilicate (Li₂SiO₃) crystals [14]. The second crystallization peak occurs at 770°C, associated with the formation of lithium disilicate (Li₂Si₂O₅) crystals. A third crystallization event at 885°C involves the formation of fluorapatite and other minor crystalline phases [14].
| Property | Value | Phase/Description |
|---|---|---|
| Glass Transition Temperature (Tg) | 738±2°C (773K) | Amorphous to viscous transition |
| Crystallization Temperature (Tc1) | 650°C | Li₂SiO₃ formation |
| Crystallization Temperature (Tc2) | 770°C | Li₂Si₂O₅ formation |
| Crystallization Temperature (Tc3) | 885°C | Fluorapatite formation |
| Melting Temperature | 1305K (1032°C) | Complete melting point |
The crystallization activation energy for lithium disilicate growth measures 667±29.0 kilojoules per mole, indicating the energy required to initiate and sustain crystal formation processes [15]. The melting temperature of lithium disilicate crystals occurs at 1305 K (1032°C), above which the crystalline structure completely dissolves [13].
Light transmission characteristics of lithium disilicate demonstrate thickness-dependent behavior with significant clinical implications. At 1.0-millimeter thickness with polished surfaces, light transmission reaches 16.1%, decreasing to 9.5% at 1.5-millimeter thickness and 8.2% at 2.0-millimeter thickness [16]. These values indicate substantial light attenuation through the material, affecting polymerization of underlying resin cements.
Translucency parameters vary significantly between different translucency formulations. Low translucency (LT) formulations exhibit translucency parameter values ranging from 16-18, while high translucency (HT) formulations demonstrate values of 18-19 [17]. These differences result from variations in crystal size, density, and distribution within the glassy matrix.
| Property | Value | Conditions/Notes |
|---|---|---|
| Light Transmission (1.0mm, polished) | 16.1% | Novel CAD/CAM blocks |
| Light Transmission (1.5mm, polished) | 9.5% | Novel CAD/CAM blocks |
| Light Transmission (2.0mm, polished) | 8.2% | Novel CAD/CAM blocks |
| Translucency Parameter (LT) | 16-18 | Low translucency |
| Translucency Parameter (HT) | 18-19 | High translucency |
| Contrast Ratio (LT) | 0.56-0.63 | Low translucency |
| Contrast Ratio (HT) | 0.48-0.58 | High translucency |
Contrast ratio measurements provide additional optical characterization, with low translucency formulations exhibiting values of 0.56-0.63 and high translucency formulations showing 0.48-0.58 [17]. Lower contrast ratio values indicate higher translucency characteristics, confirming the optical differences between formulations.
The translucency mechanisms in lithium disilicate relate to the refractive index matching between the crystalline phase and the glassy matrix. The spindle-shaped lithium disilicate crystals possess refractive indices nearly identical to the surrounding glassy matrix, minimizing light scattering and promoting light transmission [18]. Thermal refinement processes can modulate translucency by controlling grain size, with smaller grains (240-1080 nanometers) producing higher transmittance values ranging from 27-34% at 550-nanometer wavelengths [19].
Color stability represents a critical aesthetic property for lithium disilicate restorations. Following 1000 thermal cycles, lithium disilicate demonstrates color change (ΔE) values of 1.59±0.56, increasing to 2.69±0.97 after 2000 thermal cycles [20]. These values remain within clinically acceptable limits (ΔE<3.7) despite exceeding the perceptibility threshold (ΔE>1).
Advanced lithium disilicate formulations show varying color stability characteristics. Traditional lithium disilicate (LDS) exhibits superior color stability compared to advanced lithium disilicate (ALD), particularly in medium translucency formulations where ALD demonstrates ΔE values of 3.03, exceeding clinical acceptability thresholds [21].
Surface treatment methods influence color stability performance. Neodymium:Yttrium-Aluminum-Garnet (Nd:YAG) laser surface treatment produces superior color stability compared to phosphoric acid etching or Erbium:Yttrium-Aluminum-Garnet (Er:YAG) laser treatment [22]. The enhanced color stability results from modified surface morphology that reduces susceptibility to staining and discoloration.